Product packaging for Methylglucamine orotate(Cat. No.:CAS No. 59404-17-0)

Methylglucamine orotate

Cat. No.: B1228392
CAS No.: 59404-17-0
M. Wt: 351.31 g/mol
InChI Key: QXWPJYVLNHANJZ-LJTMIZJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methylglucamine orotate is a salt of orotic acid with research applications primarily in the field of neuroscience and memory. Studies have characterized it as a memory-improving substance and a precursor of pyrimidine nucleotide synthesis . In experimental models, it has been shown to improve memory retention and significantly prolong hippocampal long-term potentiation (LTP), a form of synaptic plasticity frequently regarded as a cellular mechanism of memory formation . Investigations into its effects have demonstrated that it can nearly compensate for memory deficits related to age in animal models . Further research has explored its influence on brain activity and sleep architecture, finding that its administration can result in specific changes to paradoxical sleep patterns in rodents . Electrophysiological studies suggest that this compound can facilitate responses to externally applied stimuli through central nervous system structures, as evidenced by its ability to influence cortical evoked potentials . This compound is presented for laboratory research use to further explore these and other mechanistic pathways. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21N3O9 B1228392 Methylglucamine orotate CAS No. 59404-17-0

Properties

CAS No.

59404-17-0

Molecular Formula

C12H21N3O9

Molecular Weight

351.31 g/mol

IUPAC Name

2,4-dioxo-1H-pyrimidine-6-carboxylic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C7H17NO5.C5H4N2O4/c1-8-2-4(10)6(12)7(13)5(11)3-9;8-3-1-2(4(9)10)6-5(11)7-3/h4-13H,2-3H2,1H3;1H,(H,9,10)(H2,6,7,8,11)/t4-,5+,6+,7+;/m0./s1

InChI Key

QXWPJYVLNHANJZ-LJTMIZJLSA-N

SMILES

CNCC(C(C(C(CO)O)O)O)O.C1=C(NC(=O)NC1=O)C(=O)O

Isomeric SMILES

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=C(NC(=O)NC1=O)C(=O)O

Canonical SMILES

CNCC(C(C(C(CO)O)O)O)O.C1=C(NC(=O)NC1=O)C(=O)O

Other CAS No.

59404-17-0

Synonyms

methylglucamine orotate

Origin of Product

United States

Synthesis and Chemical Modifications of Methylglucamine Orotate

Methodologies for Methylglucamine Orotate (B1227488) Chemical Synthesis

The synthesis of methylglucamine orotate is primarily achieved through the direct combination of orotic acid and methylglucamine in a suitable solvent. ontosight.ai Studies investigating the effects of this compound on neurogenesis have utilized this compound, implying its accessibility through established synthetic protocols. ncats.io The process generally involves dissolving both reactants in an aqueous medium, followed by crystallization to isolate the salt. The stability and solubility of the resulting salt are key considerations in its preparation and subsequent use in research. ontosight.ai

Exploration of Synthetic Routes for Orotic Acid Precursors and Derivatives

The synthesis of orotic acid and its derivatives is a well-established area of organic chemistry. Orotic acid itself is a natural product and an intermediate in the biosynthesis of pyrimidines. researchgate.netresearchgate.net Synthetic routes to orotic acid often involve the condensation of urea (B33335) with oxaloacetic ester. acs.org

The derivatization of orotic acid is of significant interest for modifying its chemical and biological properties. ontosight.ai A variety of N-substituted orotic acid derivatives have been synthesized. nih.govnih.govresearchgate.net One common method involves the alkylation of orotic acid, though this can lead to a mixture of N1 and N3 substituted products due to the higher reactivity of the N3 position. nih.gov To achieve more specific substitutions, multi-step synthetic strategies are employed. For instance, N1-substituted orotic acid derivatives can be prepared from N1-substituted uracils via intermediates like 5-bromouracil (B15302) and 6-cyanouracil. nih.gov Another approach utilizes substituted maleimide (B117702) as a starting material, allowing for the synthesis of N1-substituted orotic acids in a few simple steps. nih.gov

Researchers have also developed methods for creating N-arylhydrazone derivatives of orotic acid, which have been evaluated for their effects on stem cell proliferation. researchgate.netresearchgate.net These syntheses typically involve the reaction of orotic hydrazide with various aromatic aldehydes. researchgate.net The modification of the carboxyl group of orotic acid is another avenue for creating derivatives. For example, esterification with alcohols can be achieved, followed by further reactions to build more complex molecules. researchgate.netrsc.org

Synthetic Routes for Orotic Acid Derivatives
Derivative TypeGeneral Synthetic ApproachKey Intermediates/ReagentsReference
N1-Substituted Orotic AcidsAlkylation of orotic acid (can produce mixtures)Alkyl halides nih.gov
N1-Substituted Orotic AcidsFrom N1-substituted uracils5-Bromouracil, 6-cyanouracil nih.gov
N1-Substituted Orotic AcidsFrom substituted maleimidesSubstituted maleimides, various amines nih.gov
N-Arylhydrazone DerivativesCondensation of orotic hydrazide with aromatic aldehydesOrotic hydrazide, aromatic aldehydes, acetic acid researchgate.net
Orotic Acid EstersEsterification of the carboxylic acid groupAlcohols, acid catalyst researchgate.net

Derivatization Strategies for Methylglucamine Moiety: Ligand and Complex Formation

The methylglucamine (N-methyl-D-glucamine) moiety, with its polyhydroxy and amino groups, is an excellent scaffold for derivatization and complex formation. nih.gov Its ability to act as a chelating agent for metal ions has led to its use in various applications, including the development of contrast agents for medical imaging. nih.govresearchgate.netresearchgate.net

Methylglucamine and its derivatives form stable complexes with a range of metal ions. Of particular note is the complexation with gadolinium(III) (Gd(III)). nih.govresearchgate.netresearchgate.net Gd(III) complexes are widely used as contrast agents in magnetic resonance imaging (MRI). nih.govresearchgate.net The methylglucamine moiety can be modified, for example, by N-acylation with fatty acids to create amphiphilic ligands. These ligands can then coordinate with Gd(III) to form complexes that can be incorporated into liposomes, potentially enhancing their relaxivity and efficacy as MRI contrast agents. nih.govresearchgate.net Spectroscopic data suggests that in some of these complexes, Gd(III) is coordinated to two ligand molecules through the nitrogen of the amine, the oxygen of the carbonyl group, and a deprotonated hydroxyl group. nih.gov

Methylglucamine also shows a strong selectivity for boric acid. scispace.com This property is utilized in ion exchange resins containing methylglucamine functional groups for the selective removal of borates from aqueous solutions. scispace.com The complexation involves the interaction between the hydroxyl groups of methylglucamine and boric acid. scispace.comresearchgate.net

The design of ligands based on methylglucamine is an active area of research. The goal is often to create chelating agents with high affinity and selectivity for specific metal ions. acs.orgcardiff.ac.uk By modifying the methylglucamine structure, for instance, by attaching other coordinating groups, new multidentate ligands can be synthesized. cardiff.ac.uk The coordination chemistry of these conjugates is complex, depending on the nature of the metal ion and the specific modifications made to the methylglucamine backbone. nih.govcardiff.ac.uk The polyhydroxy nature of methylglucamine provides multiple potential binding sites, and the nitrogen atom of the methylamino group adds another coordination point. nih.govnih.gov This allows for the formation of stable chelate rings with metal ions. researchgate.netcardiff.ac.uk

Examples of Methylglucamine-Based Ligands and Their Metal Complexes
LigandMetal IonApplication/SignificanceReference
N-Octanoyl-N-methylglucamineGadolinium(III)Potential MRI contrast agent nih.govresearchgate.net
N-Decanoyl-N-methylglucamineGadolinium(III)Potential MRI contrast agent nih.govresearchgate.net
Methylglucamine (in resins)Boric AcidSelective removal of boron scispace.com
MethylglucamineLead(II)Study of complex formation acs.org

Stereochemical Considerations in Synthesis and Biological Activity

Stereochemistry is a critical aspect of the chemistry and biological activity of both orotic acid derivatives and methylglucamine. numberanalytics.comsolubilityofthings.com Methylglucamine itself is a chiral molecule, being derived from D-glucose. nih.gov Its full IUPAC name is (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol. nih.gov The specific stereochemistry of the hydroxyl groups is crucial for its interaction with other molecules, including metal ions. acs.org

In the synthesis of derivatives, particularly those involving the creation of new stereocenters, controlling the stereochemical outcome is paramount. numberanalytics.com The biological activity of many compounds is highly dependent on their stereochemistry, as different stereoisomers can interact differently with chiral biological macromolecules such as enzymes and receptors. numberanalytics.comsolubilityofthings.commdpi.comnih.gov For example, in the development of drugs, one enantiomer may have the desired therapeutic effect while the other may be inactive or even cause adverse effects. solubilityofthings.com

When designing and synthesizing new derivatives of this compound, it is therefore essential to consider the stereochemistry of the starting materials and any new chiral centers that are formed. The stereochemical purity of the final compound can significantly impact its properties and biological activity. mdpi.comnih.gov

Molecular and Cellular Mechanisms of Action of Methylglucamine Orotate

Role in Pyrimidine (B1678525) Nucleotide Biosynthesis and Metabolism

Orotate (B1227488) is a central molecule in the de novo synthesis pathway of pyrimidines, which are essential components of nucleic acids. nih.govtandfonline.com This pathway is critical for cell proliferation and function.

The primary role of orotate in cellular metabolism is to serve as a direct precursor for the synthesis of Uridine (B1682114) Monophosphate (UMP). tandfonline.comcds-bsx.com UMP is the foundational pyrimidine nucleotide from which other pyrimidines, such as cytidine (B196190) and thymidine, are subsequently derived. cds-bsx.comebsco.com The synthesis of UMP from orotate is a critical juncture in pyrimidine metabolism, connecting mitochondrial and cytosolic processes. tandfonline.comresearchgate.net The process begins with the synthesis of the pyrimidine ring structure, leading to the formation of orotate. reactome.org This orotate is then utilized in subsequent steps to form UMP, which is essential for RNA and DNA synthesis. researchgate.net

Two key enzymes mediate the final steps of de novo pyrimidine synthesis involving orotate: Dihydroorotate (B8406146) Dehydrogenase (DHODH) and UMP Synthase. tandfonline.commdpi.com

Dihydroorotate Dehydrogenase (DHODH): This enzyme catalyzes the fourth step in de novo pyrimidine biosynthesis, the oxidation of dihydroorotate to orotate. nih.govwikipedia.org Uniquely among the enzymes of this pathway, DHODH is located on the inner mitochondrial membrane. nih.govresearchgate.net It facilitates the conversion of dihydroorotate to orotate in a reaction that is coupled to the mitochondrial electron transport chain. researchgate.netbiorxiv.org

UMP Synthase (UMPS): Once orotate is synthesized in the mitochondria, it is transported to the cytosol. researchgate.net Here, the bifunctional enzyme UMP synthase catalyzes the final two steps of UMP synthesis. mdpi.comwikipedia.org

The orotate phosphoribosyltransferase (OPRTase) domain of UMPS attaches a ribose-phosphate group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotate, forming orotidine-5'-monophosphate (OMP). wikipedia.orgresearchgate.net

The orotidine-5'-phosphate decarboxylase (ODCase) domain of UMPS then decarboxylates OMP to produce Uridine Monophosphate (UMP). wikipedia.orgdroracle.ai

Defects in DHODH can lead to a depletion of orotate, as seen in Miller syndrome, while defects in UMP synthase result in a buildup of orotic acid, a condition known as orotic aciduria. nih.govtandfonline.comebsco.com

Key Enzymes in Orotate Metabolism
EnzymeLocationFunctionSubstrate(s)Product(s)
Dihydroorotate Dehydrogenase (DHODH)Inner Mitochondrial MembraneOxidizes dihydroorotate to orotate. nih.govwikipedia.org(S)-dihydroorotate, UbiquinoneOrotate, Ubiquinol
UMP Synthase (UMPS) - OPRTase domainCytosolConverts orotate to OMP. wikipedia.orgresearchgate.netOrotate, PRPPOrotidine-5'-monophosphate (OMP), Pyrophosphate
UMP Synthase (UMPS) - ODCase domainCytosolDecarboxylates OMP to UMP. wikipedia.orgdroracle.aiOrotidine-5'-monophosphate (OMP)Uridine Monophosphate (UMP), CO2

Cells can produce pyrimidine nucleotides through two main pathways: the de novo pathway and the salvage pathway. nih.govnih.gov

De Novo Pathway: This pathway synthesizes pyrimidines from simple precursor molecules like bicarbonate, aspartate, and glutamine. reactome.orgmdpi.com Orotate is a key intermediate exclusive to this pathway. tandfonline.com Proliferating cells, such as immune and cancer cells, are particularly reliant on de novo synthesis to meet their high demand for nucleotides. mdpi.com

Salvage Pathway: This pathway recycles pre-existing pyrimidine bases and nucleosides obtained from the breakdown of nucleic acids or from extracellular sources. researchgate.netnih.gov Exogenously supplied orotate, as from methylglucamine orotate, can be converted to uridine and utilized in the pyrimidine salvage pathway, primarily in tissues like the liver and kidneys. nih.govtandfonline.com

Therefore, orotate functions as a bridge between these two pathways. While it is an essential component of de novo synthesis, its availability from external sources can also supplement the nucleotide pool via salvage mechanisms.

Influence on Nucleic Acid Synthesis and Turnover (RNA and DNA)

The production of UMP from orotate is a rate-limiting step for the synthesis of all pyrimidine nucleotides required for the formation of RNA and DNA. researchgate.netresearchgate.net UMP is sequentially phosphorylated to form Uridine Diphosphate (B83284) (UDP) and Uridine Triphosphate (UTP). UTP is a direct precursor for RNA synthesis and can also be converted to Cytidine Triphosphate (CTP), another essential ribonucleotide. researchgate.net

For DNA synthesis, the ribonucleotides are converted to deoxyribonucleotides. Specifically, UDP is converted to deoxyuridine diphosphate (dUDP), which is then processed to form deoxythymidine triphosphate (dTTP), a crucial component of DNA. medchemexpress.com

By providing a key precursor for UMP, orotate directly influences the cellular capacity for RNA and DNA synthesis. researchgate.net Studies have shown that orotic acid can affect the incorporation of precursors into nucleic acids, suggesting that its availability can modulate the rate of nucleic acid synthesis. nih.gov This is fundamental for processes involving cell division, growth, and the transcription of genetic information. nih.govnih.gov

Modulation of Cellular Bioenergetics and Mitochondrial Function

Mitochondria are central to cellular bioenergetics, primarily through oxidative phosphorylation, which generates the majority of the cell's ATP. nih.govmdpi.com The function of DHODH provides a direct link between pyrimidine biosynthesis and mitochondrial energy metabolism. nih.govwikipedia.org

The DHODH-catalyzed oxidation of dihydroorotate to orotate is functionally coupled to the mitochondrial electron transport chain (ETC). nih.gov DHODH is a flavin-dependent mitochondrial enzyme that transfers electrons from dihydroorotate to the ubiquinone (Coenzyme Q) pool located within the inner mitochondrial membrane. researchgate.netresearchgate.netbiorxiv.org

The reduced ubiquinone (ubiquinol) then transfers these electrons to Complex III of the ETC. nih.govresearchgate.net This electron transfer contributes to the proton gradient across the inner mitochondrial membrane, which is ultimately used by ATP synthase to produce ATP. researchgate.net Consequently, the activity of the de novo pyrimidine synthesis pathway is directly linked to the cell's respiratory state and bioenergetic capacity. nih.govbiorxiv.org This connection ensures that the synthesis of building blocks for DNA and RNA is coordinated with the cell's energy status. wikipedia.org Impairment of DHODH can lead to mitochondrial dysfunction, including decreased membrane potential and increased production of reactive oxygen species (ROS). nih.gov

Impact on ATP Production and Cellular Energy State

Orotic acid, a central component of this compound, is intrinsically linked to cellular energy metabolism, not as a direct substrate for ATP production, but as a key intermediate in the de novo synthesis of pyrimidine nucleotides. cds-bsx.com The synthesis of orotic acid itself is connected to mitochondrial function. wikipedia.org Specifically, the enzyme dihydroorotate dehydrogenase, which catalyzes a step in orotic acid synthesis, is located in the inner mitochondrial membrane and is linked to the mitochondrial respiratory chain. mdpi.com This connection implies that the synthesis of orotic acid is coupled with mitochondrial energy metabolism. cds-bsx.com

Table 1: Orotic Acid's Influence on Cellular Energetics

Cellular Process Role of Orotic Acid Implication for Cellular Energy State
Pyrimidine Nucleotide Synthesis Serves as a key intermediate in the de novo pathway. cds-bsx.com Supports the energy-demanding processes of DNA and RNA synthesis. cds-bsx.com
Mitochondrial Respiration The synthesis of orotic acid is linked to the electron transport chain. mdpi.com Couples pyrimidine biosynthesis with mitochondrial energy metabolism. cds-bsx.com

| Cellular Phenotype | High doses can induce a more energetic phenotype in certain cells. researchgate.net | Suggests a role in enhancing cellular metabolic activity. |

Effects on Protein Glycosylation and Post-Translational Modifications

Research into the effects of this compound on post-translational modifications has included the investigation of its impact on the fucosylation of glycoproteins, a crucial process for cell signaling and recognition. A study focusing on the hippocampus of rats found that this compound does not appear to influence dopamine-stimulated fucosylation of glycoproteins. This suggests that under the conditions tested, the availability of pyrimidine precursors, which this compound provides, is not a limiting factor for this specific glycosylation pathway in hippocampal tissue.

In contrast to its effects on fucosylation, this compound has been shown to influence the incorporation of another sugar, acetylglucosamine, into macromolecules within the brain. A study investigating the effects of intraventricularly applied this compound on [3H]acetylglucosamine incorporation in rat brain tissue during a learning experiment revealed significant changes. nih.gov

In trained animals, the administration of this compound led to a marked increase in the labeling of hippocampal proteins (a 49% increase) and an even more pronounced increase in the labeling of hippocampal lipids (a 63% increase) with [3H]acetylglucosamine. nih.gov In non-trained animals, a smaller increase (20%) was observed in hippocampal proteins, with no significant alteration in the lipid fraction. nih.gov These findings suggest that this compound can enhance the incorporation of acetylglucosamine into macromolecules, particularly in the hippocampus, and that this effect is more prominent during learning processes. nih.gov

Table 2: Effect of this compound on Acetylglucosamine Incorporation in Rat Hippocampus

Animal Group Macromolecule Fraction Percentage Increase in Labeling with [3H]acetylglucosamine
Trained Animals Proteins 49% nih.gov
Lipids 63% nih.gov
Non-Trained Animals Proteins 20% nih.gov

Regulation of Gene Expression at the Transcriptional Level

Orotic acid, as a precursor in the pyrimidine biosynthesis pathway, plays a fundamental role in the regulation of gene expression. By providing the necessary building blocks for RNA and DNA synthesis, orotic acid can influence transcriptional and translational activities, thereby impacting the expression patterns of numerous genes. It has been speculated that orotic acid may influence the synthesis of genes involved in cell proliferation in eukaryotes.

The availability of pyrimidine nucleotides is a critical factor for the transcription of genes, and orotic acid is essential for the production of uridine triphosphate (UTP) and cytidine triphosphate (CTP), which are directly incorporated into RNA. An adequate supply of these nucleotides ensures efficient transcription.

Studies in prokaryotes have demonstrated that supplementation with orotic acid can increase the transcription of enzymes involved in the pyrimidine biosynthetic pathway itself, indicating a feedback mechanism. While the direct modulation of specific gene regulatory networks by this compound is an area for further research, the foundational role of its orotate component in nucleic acid synthesis positions it as a key influencer of gene expression. nih.gov

Interactions with Cellular Signaling Pathways

The components of this compound have been shown to interact with and modulate key cellular signaling pathways. These interactions can have wide-ranging effects on cellular function.

Research has indicated that orotic acid can impact the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway. The PI3K/Akt pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in various diseases. The interaction of orotate with this pathway suggests a potential mechanism through which it could influence these fundamental cellular activities.

Furthermore, this compound, as a precursor for pyrimidine nucleotide synthesis, has been observed to prolong hippocampal long-term potentiation (LTP), a form of synaptic plasticity thought to underlie learning and memory. nih.gov This effect on a key neuronal signaling process highlights the potential for this compound to modulate signaling pathways involved in synaptic function and memory formation. nih.gov

Table 3: Mentioned Compounds

Compound Name
This compound
Orotic acid
Uridine triphosphate (UTP)
Cytidine triphosphate (CTP)
Acetylglucosamine

Orotate Derivatives in Anti-Apoptotic Mechanisms (in vitro models)

Recent in vitro research has begun to elucidate the nuanced role of orotate derivatives in the modulation of apoptosis, the process of programmed cell death. Contrary to inducing apoptosis, certain studies suggest that under specific cellular contexts, orotic acid and its derivatives may exhibit protective or even anti-apoptotic properties, although the predominant evidence points towards a pro-apoptotic effect in cancer cells.

A notable study investigated the effects of orotic acid on normal and tumor-derived human ovarian granulosa cells (HGrC1 and KGN, respectively). This research revealed a differential response to orotic acid treatment between the two cell lines. In the tumor-derived KGN cells, orotic acid was found to induce apoptotic death. This was evidenced by a significant increase in caspase-3/7 activity, key executioner caspases in the apoptotic cascade. nih.govresearchgate.net Interestingly, this pro-apoptotic effect in cancer cells was not associated with changes in the mRNA expression of Caspase 3, BAX (a pro-apoptotic protein), or BCL2 (an anti-apoptotic protein). researchgate.net This suggests that orotic acid's mechanism of inducing apoptosis in these tumor cells may occur post-transcriptionally or through alternative signaling pathways that converge on caspase activation. researchgate.net

Conversely, in the non-tumor HGrC1 cells, orotic acid did not activate apoptosis but instead enhanced proliferation and mitochondrial activity. researchgate.net This differential effect underscores the complexity of orotate's mechanism of action, which appears to be highly dependent on the metabolic state and proliferative status of the cell.

The pro-apoptotic effects of other pyrimidine derivatives have also been observed in various cancer cell lines. For instance, certain novel hydrazinylpyrimidines and pyrazolylpyrimidines have been shown to up-regulate caspase 3 and 9, as well as the pro-apoptotic factor Bax, while down-regulating the anti-apoptotic factor Bcl-2 in colon cancer cells. researchgate.net

Interactive Data Table: Effect of Orotic Acid on Ovarian Granulosa Cell Lines

Cell LineCell TypeOrotic Acid Concentration (µM)Effect on ViabilityEffect on Caspase-3/7 Activity
KGN Tumor-derived10 - 250ReducedIncreased
HGrC1 Normal10 - 250EnhancedNo activation

Note: This table summarizes the general findings from the study. For detailed concentration-dependent effects, refer to the original publication. researchgate.net

Pyrimidine Metabolism's Role in Cell Cycle Regulation

Pyrimidine metabolism is intrinsically linked to the regulation of the cell cycle, a tightly controlled process that governs cell division and proliferation. The de novo synthesis of pyrimidines, in which orotic acid is a critical intermediate, provides the necessary building blocks (nucleotides) for DNA and RNA synthesis, which are essential for cell cycle progression, particularly during the S phase (DNA synthesis) and G2/M phases (cell growth and mitosis).

The demand for pyrimidines fluctuates throughout the cell cycle, with a significant increase during the S phase to support DNA replication. Consequently, the enzymes involved in the de novo pyrimidine synthesis pathway are subject to stringent cell cycle-dependent regulation. This ensures that nucleotide production is coordinated with the cellular demand, preventing the wasteful expenditure of energy and resources.

Several key regulatory points in the pyrimidine biosynthesis pathway are influenced by cell cycle-dependent kinases. For example, the activity of carbamoyl-phosphate synthetase II (CPS II), the rate-limiting enzyme in this pathway, is modulated by phosphorylation events that are tied to cell cycle progression. This intricate regulation ensures that the synthesis of orotic acid and subsequent pyrimidine nucleotides is ramped up just before the onset of the S phase and is subsequently downregulated as the cell exits mitosis.

Inhibition of pyrimidine biosynthesis can lead to a depletion of the nucleotide pools necessary for DNA replication, resulting in cell cycle arrest, typically at the G1/S or S phase transition. This principle is exploited by several chemotherapeutic agents that target pyrimidine metabolism to halt the proliferation of rapidly dividing cancer cells. The disruption of pyrimidine synthesis not only arrests the cell cycle but can also trigger apoptosis, as the cell's internal surveillance mechanisms detect the inability to complete DNA replication and initiate programmed cell death.

The cellular response to the availability of pyrimidine precursors like orotic acid can therefore have a profound impact on cell cycle progression. In normal proliferating cells, a sufficient supply of orotate and its derivatives is crucial for maintaining the fidelity and timing of the cell cycle. Conversely, in cancer cells that are often characterized by dysregulated cell cycle control and an increased reliance on de novo nucleotide synthesis, targeting the pyrimidine pathway can be an effective therapeutic strategy.

Interactive Data Table: Key Genes in Apoptosis and Cell Cycle Affected by Pyrimidine Derivatives

GeneProtein FunctionRole in Apoptosis/Cell CycleObserved Effect of Pyrimidine Derivatives (in specific cancer models)
Caspase-3/7 Executioner caspasesKey mediators of apoptosisUpregulated activity nih.govresearchgate.net
Caspase-9 Initiator caspaseActivates executioner caspasesUpregulated researchgate.net
BAX Pro-apoptotic proteinPromotes mitochondrial outer membrane permeabilizationUpregulated researchgate.net
BCL2 Anti-apoptotic proteinInhibits apoptosisDownregulated researchgate.net
p53 Tumor suppressorRegulates cell cycle arrest and apoptosisUpregulated in some models mdpi.com

Metabolic Fates and Disposition of Methylglucamine Orotate in Preclinical Models

Absorption and Distribution Dynamics in Animal Tissues (e.g., Brain)

Following administration, methylglucamine orotate (B1227488) is expected to dissociate into its constituent parts: methylglucamine and orotic acid. The subsequent absorption and distribution are therefore characteristic of these individual components. The orotate component is of particular interest due to its role as a metabolic precursor.

Preclinical research using radiolabeled methylglucamine orotate has provided specific insights into its distribution within the central nervous system. nih.gov In a study involving intraventricular application in rats, the orotate component was shown to rapidly enter brain tissue. nih.gov Thirty minutes after administration of methylglucamine [6-¹⁴C]orotate, a significant amount of the radioactivity recovered from the brain's acid-soluble fraction was identified as unmetabolized orotic acid. nih.gov However, this concentration was transient, becoming negligible within two hours, indicating swift metabolic processing within the brain. nih.gov

While specific studies on this compound's distribution to other tissues are limited, the known behavior of orotic acid suggests it is taken up by the liver and kidneys. researchgate.netnih.gov The uptake of orotate in these tissues is mediated by specific transporters. nih.gov General distribution studies in rats show that after oral administration, related compounds can be widely distributed, with the highest concentrations often found in circulatory and visceral tissues, while penetration into the brain can be limited. nih.gov

Biotransformation Pathways and Metabolite Profiling (e.g., Uridine (B1682114) Compounds)

The biotransformation of this compound centers on the metabolic fate of orotic acid, which is a key intermediate in the de novo pyrimidine (B1678525) synthesis pathway. pixorize.comwikipedia.org This pathway is fundamental for the production of nucleotides required for DNA and RNA synthesis. researchgate.net

Once inside the cell, orotic acid is converted to orotidine-5'-monophosphate (OMP) by the enzyme orotate phosphoribosyltransferase (OPRT), a function of the bifunctional enzyme UMP synthase. wikipedia.org OMP is then decarboxylated by OMP decarboxylase (the second function of UMP synthase) to form uridine monophosphate (UMP). researchgate.netwikipedia.org UMP serves as a central precursor that can be phosphorylated to uridine diphosphate (B83284) (UDP) and uridine triphosphate (UTP), or converted to other pyrimidine nucleotides like cytidine (B196190) triphosphate (CTP). pixorize.com

Studies using modern analytical methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to perform metabolite profiling, which identifies and quantifies these metabolic products. admescope.compharmaron.com In a preclinical rat model where this compound was administered directly into the brain, researchers profiled the sequential appearance of its key metabolites. nih.gov

The analysis revealed a clear timeline of biotransformation:

30 minutes post-administration: Uridine was the metabolite with the highest level of radioactivity. nih.gov A substantial portion (73%) of the radioactivity was still present as unmetabolized orotic acid. nih.gov

90 minutes post-administration: The peak radioactivity shifted to UMP and UDP-sugars. nih.gov

2 hours post-administration: The amount of unmetabolized orotic acid was almost negligible, signifying its comprehensive conversion into downstream metabolites. nih.gov

This rapid and sequential labeling of uridine compounds confirms that exogenously supplied orotate from this compound is efficiently utilized in the brain for pyrimidine nucleotide synthesis. nih.gov

Metabolite Profiling of Methylglucamine [¹⁴C]Orotate in Rat Brain nih.gov
Time Post-AdministrationKey ObservationMetabolic Status
30 MinutesPeak radioactivity in Uridine.73% of radioactivity recovered as unmetabolized Orotic Acid.
90 MinutesPeak radioactivity in UMP and UDP-sugars.Ongoing conversion of orotic acid.
120 Minutes (2 Hours)Radioactivity in unmetabolized Orotic Acid is negligible.Complete conversion into downstream metabolites.

Excretion Routes and Clearance Mechanisms

The elimination of this compound from the body involves the clearance of both methylglucamine and the metabolites of orotic acid. The primary organs responsible for drug excretion are the kidneys (for elimination in urine) and the liver (for elimination in bile and feces). unil.chwikipedia.org

Renal Excretion: Water-soluble compounds and metabolites are filtered by the kidneys and excreted in the urine. youtube.com Orotic acid itself is known to be excreted in the urine, and elevated urinary orotic acid is a clinical marker for certain metabolic disorders (orotic aciduria). wikipedia.orgwikipedia.org The renal handling of orotate involves specific transport proteins, such as URAT1 and OAT10, which are involved in its reabsorption from the tubular fluid. nih.govnih.gov Therefore, the net urinary excretion of orotate is a balance between glomerular filtration and tubular reabsorption. wikipedia.org

Hepatic and Biliary Excretion: The liver metabolizes compounds, often increasing their water solubility to facilitate excretion via the kidneys or bile. youtube.com While the primary fate of orotate is metabolic conversion rather than direct excretion, any unmetabolized portion that enters the liver could be subject to biliary clearance. Studies on the methylglucamine component specifically have shown it is excreted in both urine and feces in rats. nih.gov

Clearance mechanisms for xenobiotics generally involve metabolic biotransformation (Phase I and Phase II reactions) to create more water-soluble compounds that are more easily excreted. mdpi.com For this compound, the key "clearance" mechanism for the orotate moiety is its metabolic incorporation into the pyrimidine nucleotide pool. nih.govresearchgate.net Any excess orotate that is not utilized would be eliminated, primarily through the kidneys. caldic.com

Comparative Metabolomic Analysis of Orotate and this compound

A comparative metabolomic analysis aims to identify differences in the metabolic profiles resulting from the administration of orotic acid alone versus this compound. frontiersin.orgmdpi.com Such an analysis would clarify whether the formulation as a salt with methylglucamine alters the absorption, distribution, or subsequent metabolic fate of the orotate molecule.

The core biotransformation pathway for orotate is its conversion to UMP and subsequent pyrimidine nucleotides, regardless of how it is administered. researchgate.netpixorize.com Orotic acid is a precursor for pyrimidine synthesis, and its metabolic products are expected to be the same (uridine, UMP, UDP, etc.). nih.govresearchgate.net

The primary difference between the two forms would likely lie in their physicochemical properties, which could influence absorption and bioavailability. Orotic acid is poorly soluble, and formulating it as a salt, such as this compound, is a common strategy to improve solubility. By extension, this could potentially enhance its bioavailability compared to the free acid form. wikipedia.org

A comparative analysis would therefore focus on the quantitative differences in the levels of downstream metabolites. For instance:

Enhanced Absorption: If this compound leads to greater absorption of orotate from the gastrointestinal tract, one would expect to see higher concentrations of uridine and UMP in tissues like the liver and plasma compared to an equivalent dose of orotic acid.

Tissue Distribution: The use of methylglucamine as a counter-ion is not expected to fundamentally change the transport mechanisms that guide orotate into cells (e.g., OAT and URAT1 transporters), but improved systemic availability could lead to greater distribution into various tissues, including the brain. nih.govnih.gov

In the rat brain study where this compound was directly administered, the rapid conversion to uridine and UMP was clearly demonstrated. nih.gov This confirms that once available to the tissue, the orotate from the salt form is readily metabolized. A direct comparative study measuring the metabolite concentrations in key tissues following oral administration of both this compound and orotic acid would be needed to definitively quantify any advantages conferred by the salt formulation.

Preclinical Pharmacological and Biological Investigations of Methylglucamine Orotate

Impact on Neural Plasticity and Cognitive Processes in Animal Models

Methylglucamine orotate (B1227488) has been the subject of preclinical research to investigate its effects on the central nervous system, particularly concerning neural plasticity and cognitive functions. Animal models, primarily rodents, have been instrumental in elucidating the potential mechanisms through which this compound may influence brain function and behavior. These studies have explored its impact on synaptic efficacy, learning, and memory, providing a foundational understanding of its neuropharmacological profile.

Modulation of Hippocampal Long-Term Potentiation (LTP)

Long-term potentiation (LTP), a persistent strengthening of synapses based on recent patterns of activity, is a widely studied cellular mechanism underlying learning and memory. scielo.br Research has shown that methylglucamine orotate can modulate hippocampal LTP.

In a study involving rats, intracerebroventricular administration of this compound was found to prolong the duration of LTP in the dentate gyrus. nih.gov While control animals exhibited a return of the potentiated population spike to 154% of the baseline value 24 hours after tetanic stimulation and 126% after 48 hours, the animals treated with this compound maintained a significantly higher potentiation of 246% and 216% at the same time points, respectively. nih.gov This suggests that this compound can enhance the persistence of synaptic plasticity in a key brain region associated with memory formation. nih.gov

The modulation of LTP by this compound is thought to be linked to its role as a precursor in pyrimidine (B1678525) nucleotide synthesis, which is essential for the synthesis of RNA and other molecules required for the structural and functional changes associated with long-lasting synaptic modifications. nih.gov

Table 1: Effect of this compound on Hippocampal LTP in Rats

Treatment GroupPopulation Spike (% of Control) at 24hPopulation Spike (% of Control) at 48h
Control154%126%
This compound246%216%

Influence on Learning and Memory Retention in Rodent Models

Consistent with its effects on LTP, this compound has demonstrated positive effects on learning and memory in various rodent models. nih.govresearchgate.net Studies have utilized different behavioral paradigms to assess cognitive enhancement.

In one study, aged rats (24 months old) treated with this compound showed significant improvements in memory retention in both a brightness discrimination task in a Y-chamber and an active avoidance task in a shuttle box. nih.govresearchgate.net The performance of the treated old rats nearly reached the level of young, untreated rats, suggesting that the compound can ameliorate age-related memory deficits. nih.gov

Another study investigated the persistence of the effects of this compound on the retention of a learned brightness discrimination task in rats. reddit.com The results indicated that the improved retention was still evident even after a drug-free interval of 5 or 12 days following a 10-day treatment period. reddit.com This long-lasting effect points towards a more permanent or structural change in the neural circuits involved in memory storage. reddit.com

Furthermore, in an active avoidance task where the conditioned stimulus was the stimulation of the perforant path, rats treated with this compound exhibited a significantly higher number of conditioned reactions during the relearning session compared to control animals. reddit.com This improvement in retention was particularly notable in "poor learners," whose performance was remarkably enhanced by the drug. reddit.com

Effects on Neural Circuit Function in Specialized Learning Paradigms

The influence of this compound extends to the functional dynamics of specific neural circuits involved in learning. In the active avoidance paradigm with perforant path stimulation, the enhanced memory retention in treated rats was accompanied by a more pronounced post-conditioning potentiation of the population spike in the dentate gyrus. reddit.com This indicates a strengthening of the synaptic connections within the conditioning pathway. reddit.com

Interestingly, while the population spike, which reflects the number of synchronously firing neurons, was significantly potentiated, the excitatory postsynaptic potential (EPSP) remained unaffected by the treatment. reddit.com This differential effect suggests a specific action on the excitability of granule cells in the dentate gyrus rather than a general increase in synaptic transmission.

In a different learning paradigm, an avoidance reaction to the painful stimulation of another rat, this compound treatment accelerated the development of this avoidance behavior over five days of training. researchgate.net This finding further supports the compound's ability to facilitate learning and the establishment of new behavioral responses.

Investigations into Hepatic Metabolic Processes (Preclinical Models)

Beyond its effects on the nervous system, orotic acid, the core component of this compound, has been extensively studied for its impact on hepatic metabolism, particularly in preclinical models. These investigations have revealed a complex role for orotic acid in lipid metabolism and detoxification pathways.

Role in Lipid Metabolism Regulation (e.g., Orotic Acid-Induced Fatty Liver Models)

A well-established preclinical model involves the induction of fatty liver in rats through dietary supplementation with orotic acid. nih.govpharmjournal.runih.gov This model has been instrumental in understanding the mechanisms of hepatic steatosis.

Administration of a diet containing 1% orotic acid to rats leads to a significant accumulation of triacylglycerols in the liver. nih.gov The underlying mechanism involves the stimulation of triacylglycerol synthesis, primarily through the enhancement of sterol regulatory element binding protein-1c (SREBP-1c) and its target genes involved in fatty acid biosynthesis. nih.gov Concurrently, orotic acid has been shown to inhibit fatty acid β-oxidation and the secretion of very-low-density lipoprotein (VLDL), further contributing to lipid accumulation in the liver. nih.gov

Studies have demonstrated that orotic acid upregulates the activity and mRNA levels of fatty acid synthase while depressing the activities and mRNA concentrations of carnitine palmitoyl (B13399708) transferase and microsomal triacylglycerol transfer protein. nih.gov

Table 2: Effects of Orotic Acid on Hepatic Lipid Metabolism in Rats

ParameterEffect of Orotic Acid
Hepatic Triacylglycerol ConcentrationSignificantly Increased
Fatty Acid Synthase (Activity & mRNA)Upregulated
Carnitine Palmitoyl Transferase (Activity & mRNA)Depressed
Microsomal Triacylglycerol Transfer Protein (Activity & mRNA)Depressed
Sterol Regulatory Element Binding Protein-1c (SREBP-1c) mRNAStimulated
Peroxisome Proliferator-Activated Receptor-α (PPAR-α) mRNANo Change

Detoxification Pathways and Uridine (B1682114) Nucleotide Pool Augmentation

Orotic acid, as a precursor in the de novo synthesis of pyrimidines, plays a crucial role in augmenting the pool of uridine nucleotides, such as uridine diphosphate (B83284) (UDP) and uridine triphosphate (UTP). researchgate.netcaldic.com These nucleotides are essential for various metabolic and detoxification processes in the liver.

For instance, UDP-glucuronate, derived from UTP, is a key substrate for UDP-glucuronosyltransferases (UGTs), enzymes that catalyze the glucuronidation of a wide range of endogenous and exogenous compounds, facilitating their detoxification and excretion. lookchem.com In the 1970s, it was proposed that orotic acid could increase the hepatic UDP-glucuronate pool, thereby aiding in the detoxification of bilirubin (B190676) in neonatal jaundice. lookchem.comchemicalbook.com

The conversion of orotic acid to uridine monophosphate (UMP) is a critical step in the pyrimidine synthesis pathway. researchgate.netcaldic.com This pathway is compartmentalized, with evidence suggesting separate pools of uridine nucleotides derived from the de novo and salvage pathways in rat hepatoma cells. nih.gov This highlights the intricate regulation of pyrimidine metabolism and its importance in maintaining cellular function and detoxification capacity. nih.gov

Immunomodulatory Properties in Preclinical Systems

Immunomodulatory agents are substances that can modify the functioning of the immune system. google.com This can involve suppressing or stimulating immune responses. The potential immunomodulatory properties of this compound have not been directly detailed in the available preclinical research. However, based on the anti-inflammatory activity attributed to its orotate component, an indirect role in immunomodulation can be inferred, as inflammation is a key component of the immune response.

Studies on Orotate and Methylglucamine Derivatives in Specific Biological Contexts

In vitro mechanistic studies focusing specifically on the antimicrobial activity of this compound or its direct derivatives were not identified in the reviewed literature. Research into the antimicrobial properties of chemical compounds is an extensive field, with studies investigating various classes of molecules. For instance, numerous plant-derived phytochemicals, such as alkaloids and polyphenols, exhibit antimicrobial action against multidrug-resistant bacteria through mechanisms like efflux pump inhibition. nih.gov Other studies have demonstrated the potent in vitro antibacterial activity of synthetic indole (B1671886) derivatives and pleuromutilin (B8085454) derivatives against a range of bacteria. researchgate.netnih.gov Similarly, research on glutamic acid and its structural analogues has shown varying degrees of antibacterial and anti-biofilm effects. mdpi.com To determine if this compound or its derivatives possess any antimicrobial properties, dedicated in vitro screening and mechanistic studies would be required.

The orotate component of this compound is actively transported across cell membranes by specific transporter proteins. Research has definitively shown that the human urate transporter 1 (hURAT1), also known as SLC22A12, mediates the transport of orotate. nih.govnih.gov hURAT1 is a renal transporter crucial for regulating blood urate levels and is primarily located in the proximal tubular cells of the kidney. nih.govnih.govresearchgate.net

Studies using HEK293 cells expressing hURAT1 demonstrated that this transporter mediates a time- and dose-dependent uptake of orotate. nih.govnih.gov This interaction is characterized by a high affinity, with a reported Michaelis-Menten constant (Kₘ) of 5.2 μM. nih.govnih.govresearchgate.net The transport of orotate via hURAT1 is an important pathway for its uptake into renal cells, where it serves as a precursor for pyrimidine synthesis. nih.gov The interaction is selective and can be inhibited by various compounds.

Table 2: Interaction of Orotate with the hURAT1 Transporter

Parameter Finding Description Reference
Transporter hURAT1 (SLC22A12) Mediates the cellular uptake of orotate. nih.govnih.gov
Cell Model HEK293 cells expressing hURAT1 Used to demonstrate and characterize the transport mechanism. nih.govnih.gov
Kinetics (Kₘ) 5.2 μM The substrate concentration at which the transport rate is half of the maximum, indicating high affinity. nih.govnih.govresearchgate.net
Inhibitors Benzbromarone A uricosuric agent that strongly inhibits hURAT1-mediated orotate transport. nih.govnih.gov
Probenecid A uricosuric agent that moderately inhibits hURAT1-mediated orotate transport. nih.govnih.gov
Urate The primary substrate of hURAT1, moderately inhibits orotate transport. nih.govnih.gov
Nicotinate Moderately inhibits orotate transport. nih.govnih.gov

| Significance | Renal Uptake | hURAT1 may serve as a key entry pathway for orotate into renal proximal tubular cells. | nih.govnih.gov |

Information regarding the interaction of orotate or methylglucamine with the DctA transporter was not available in the reviewed search results.

Advanced Analytical Methodologies in Methylglucamine Orotate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is indispensable for separating methylglucamine orotate (B1227488) from its precursors, degradation products, and metabolites. Given the polar and, in the case of the methylglucamine moiety, chiral nature of the compound, specialized chromatographic approaches are necessary.

High-Performance Liquid Chromatography (HPLC) for Metabolite Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, used for the quantification of active ingredients and the profiling of metabolites. For a polar compound like methylglucamine orotate, traditional reversed-phase (RP) HPLC can be challenging, as these analytes are often poorly retained on nonpolar stationary phases like C18. sigmaaldrich.comchromatographyonline.com This can lead to elution near the solvent front, making accurate quantification difficult.

However, RP-HPLC methods have been successfully developed for orotic acid analysis in biological samples like urine. tandfonline.comresearchgate.net These methods often employ isocratic elution with highly aqueous mobile phases containing acid modifiers to ensure sufficient retention and good peak shape. tandfonline.comsielc.com For instance, a reverse-phase method for orotic acid might use coupled C18 columns with a simple acidic mobile phase, allowing for rapid and reproducible quantification. tandfonline.com The analysis of metabolites, which are often more polar than the parent drug, further necessitates alternative strategies like using polar-embedded or polar-endcapped HPLC columns that enhance the retention of hydrophilic compounds. sigmaaldrich.comchromatographyonline.com

Table 1: Comparison of HPLC Approaches for Polar Metabolite Analysis

Technique Stationary Phase Principle Mobile Phase Ideal For Limitations for this compound
Reversed-Phase (RP) HPLC Nonpolar (e.g., C18, C8) High aqueous content, often with acid modifiers. Orotic acid analysis, general drug quantification. tandfonline.comijpsr.com Poor retention of highly polar methylglucamine and polar metabolites without specialized columns or ion-pairing agents. sigmaaldrich.com
Polar-Embedded/Endcapped RP-HPLC C18 phase with embedded polar groups (e.g., amide, carbamate). Standard reversed-phase solvents. Balancing hydrophobic and hydrophilic interactions, improving retention of polar analytes. sigmaaldrich.com May still provide insufficient retention for very polar metabolites compared to HILIC.

| Ion-Pair RP-HPLC | Standard C18 or C8. | Aqueous/organic with added ion-pairing reagents (e.g., TFA, alkyl sulfonates). | Increasing retention of ionic analytes. | Ion-pairing reagents are often non-volatile and can cause ion suppression in mass spectrometry, complicating LC-MS analysis. sigmaaldrich.com |

For this compound, a successful HPLC method for metabolite analysis would likely require a polar-modified reversed-phase column or, more effectively, the use of Hydrophilic Interaction Chromatography (HILIC).

Chiral Chromatography Approaches

The methylglucamine component of the salt is derived from D-glucose and is therefore chiral. N-methyl-D-glucamine is a single enantiomer. Chiral chromatography is crucial for verifying the enantiomeric purity of the raw material and for studying potential stereospecific interactions or metabolic pathways. Enantiomeric separation can be achieved through either direct or indirect methods. akjournals.com

Direct Methods: These use a chiral stationary phase (CSP) that interacts differently with the enantiomers, leading to different retention times. Polysaccharide-derived CSPs are commonly used for the separation of amino alcohols. researchgate.net

Indirect Methods: This approach involves derivatizing the analyte with a chiral derivatizing reagent (CDR) to form diastereomers. akjournals.com These diastereomers have different physicochemical properties and can be separated on a standard achiral HPLC column, such as a C18 column. akjournals.comoup.com

For methylglucamine, which is an amino alcohol, various methods have been developed. This includes derivatization to form diastereomers that can be resolved by RP-HPLC or direct separation using specialized chiral columns. akjournals.comoup.comnih.govnih.gov The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

Table 2: Chiral Chromatography Strategies for Amino Alcohols like Methylglucamine

Approach Principle Stationary Phase Key Advantages Typical Application
Direct (CSP) Enantiomers form transient diastereomeric complexes with the chiral stationary phase. Chiral (e.g., polysaccharide-based, cyclodextrin-based). No sample derivatization required, simplifying workflow. researchgate.net Purity testing of chiral raw materials.
Indirect (Derivatization) Analyte is reacted with a chiral derivatizing reagent to form stable diastereomers. Achiral (e.g., C18). Can be performed on standard, widely available HPLC systems; may enhance detection. akjournals.com Enantioselective bioanalysis where derivatization can improve chromatographic properties.

| Chiral Mobile Phase Additive | A chiral selector is added to the mobile phase, forming transient diastereomers with the analyte in solution. | Achiral (e.g., C18). | Flexible, as different selectors can be tried without changing the column. | Less common due to potential for column contamination and higher consumption of expensive chiral selectors. |

Hydrophilic Interaction Chromatography (HILIC) for Polar Metabolites

Hydrophilic Interaction Liquid Chromatography (HILIC) is an increasingly popular and powerful technique for the separation and analysis of highly polar and ionic compounds that are poorly retained in reversed-phase chromatography. nih.govsigmaaldrich.com this compound, being a salt of a polar carboxylic acid and a polyhydroxylated amino sugar, is an ideal candidate for HILIC analysis.

In HILIC, a polar stationary phase (e.g., bare silica, or bonded with diol, amide, or zwitterionic groups) is used with a mobile phase consisting of a high percentage of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer. sigmaaldrich.comamericanpharmaceuticalreview.com This creates a water-enriched layer on the surface of the stationary phase into which polar analytes can partition, leading to their retention. dikmatech.com Elution is typically achieved by increasing the proportion of water in the mobile phase. nih.gov

The main advantages of HILIC for analyzing compounds like this compound and its metabolites include:

Enhanced Retention: Strong retention of very polar species without the need for ion-pairing agents. thermofisher.comresearchgate.net

MS Compatibility: The high organic content of the mobile phase promotes efficient solvent desolvation and analyte ionization in electrospray ionization mass spectrometry (ESI-MS), leading to significant sensitivity gains. sigmaaldrich.comnih.gov

Orthogonal Selectivity: HILIC provides a different separation mechanism compared to RPLC, which is beneficial in comprehensive two-dimensional LC analyses. sigmaaldrich.com

HILIC-MS/MS methods have been developed for the high-throughput profiling of hundreds of polar metabolites, including amino acids, organic acids, sugars, and nucleotides, from complex biological samples. nih.govbohrium.comspringernature.comnih.gov Such an approach would be highly effective for quantitative bioanalysis and metabolite discovery studies involving this compound.

Spectroscopic and Spectrometric Characterization

While chromatography separates components, spectroscopy and spectrometry are used to identify them, elucidate their structures, and study their interactions.

Mass Spectrometry (ESI-MS, ESI-MS/MS, IM-MS) for Structural Elucidation and Quantitative Analysis

Mass spectrometry (MS) is a critical tool for the characterization of pharmaceutical compounds due to its sensitivity and specificity. americanpharmaceuticalreview.com For a pre-ionized, polar salt like this compound, Electrospray Ionization (ESI) is the ideal ionization technique. americanpharmaceuticalreview.com

ESI-MS: In ESI-MS analysis, the compound would be expected to yield ions corresponding to its constituent parts. In positive ion mode, the protonated methylglucamine molecule [Methylglucamine+H]+ (expected m/z ≈ 196.1) and its adducts (e.g., with sodium [M+Na]+ or potassium [M+K]+) would be observed. nih.gov In negative ion mode, the deprotonated orotate molecule [Orotate-H]- (expected m/z ≈ 155.0) would be the primary ion detected. unifi.it This allows for the unambiguous confirmation of the two components of the salt.

ESI-MS/MS: Tandem mass spectrometry (MS/MS) is used for structural confirmation. The precursor ions selected from the initial MS scan are fragmented via collision-induced dissociation (CID) to produce a characteristic pattern of product ions. For instance, fragmenting the [Orotate-H]- ion (m/z 155) characteristically yields a major product ion at m/z 111 by loss of carbon dioxide (CO2). unifi.it The fragmentation pattern of methylglucamine would reveal successive losses of water and other characteristic fragments, confirming its polyol structure.

Ion Mobility-Mass Spectrometry (IM-MS): IM-MS adds another dimension of separation based on the size, shape, and charge of the ion in the gas phase, reported as a collision cross-section (CCS) value. nih.govresearchgate.net This technique is exceptionally useful for separating isomers that are indistinguishable by mass alone. nih.gov For this compound, IM-MS could be used to separate it from isomeric impurities and provide an additional, robust identification parameter (the CCS value) alongside retention time and m/z. waters.comrsc.org

Table 3: Expected Ions in ESI-MS Analysis of this compound

Ionization Mode Precursor Ion Expected m/z Information Provided
Positive ESI [Methylglucamine+H]+ ~196.1 Confirms mass of the cation.
Positive ESI [Methylglucamine+Na]+ ~218.1 Common sodium adduct.
Negative ESI [Orotate-H]- ~155.0 Confirms mass of the anion. unifi.it

| Negative ESI (MS/MS) | [Orotate-H]- → [Orotate-H-CO2]- | 155.0 → 111.0 | Characteristic fragmentation confirms orotate structure. unifi.it |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. bellevuecollege.edu It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum shows these absorptions as peaks. bellevuecollege.edu

In the context of this compound, IR spectroscopy would be used to confirm the presence of key functional groups from both the orotic acid and methylglucamine moieties and to observe changes that occur upon salt formation.

Orotic Acid: The IR spectrum of orotic acid displays several characteristic peaks. These include stretching vibrations for N-H bonds around 3520 cm⁻¹ and O-H bonds around 3232 cm⁻¹. oatext.com A very strong band assigned to the symmetrical stretching mode of the C=O group and the N-H stretching mode is observed around 1712 cm⁻¹. oatext.com The asymmetrical and symmetrical stretching modes of the carboxylate group (COO-) are seen at approximately 1522 cm⁻¹ and 1407 cm⁻¹, respectively. oatext.com

Methylglucamine (Meglumine): Meglumine is a polyol amine, and its IR spectrum is characterized by strong, broad absorptions corresponding to O-H stretching vibrations, typically in the 3200-3600 cm⁻¹ region, and N-H stretching vibrations around 3200-3600 cm⁻¹. core.ac.ukchemicalbook.com It also exhibits C-H stretching and bending vibrations.

This compound Salt: When orotic acid and methylglucamine form a salt, the IR spectrum is expected to show features of both molecules with some key changes. The formation of the orotate anion would lead to a shift in the carboxylate (COO-) stretching frequencies compared to free orotic acid. The broad O-H and N-H stretching bands from the methylglucamine cation would likely dominate the high-frequency region of the spectrum. The presence of both sets of characteristic peaks would confirm the composition of the salt.

Table 1: Characteristic IR Absorption Frequencies for Orotic Acid and Related Functional Groups

Functional GroupBond TypeCharacteristic Absorption (cm⁻¹)
Amine/AmideN-H Stretch~3520 oatext.com
Carboxylic AcidO-H Stretch~3232 oatext.com
CarbonylC=O Stretch~1712 oatext.com
CarboxylateCOO- Asymmetrical Stretch~1522 oatext.com
CarboxylateCOO- Symmetrical Stretch~1407 oatext.com
AlcoholO-H Stretch3200-3600 (broad) core.ac.uk
AmineN-H Stretch3200-3600 core.ac.uk

Thermal Analysis Techniques for Compound Characterization

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. These methods are crucial for characterizing the stability and purity of pharmaceutical compounds like this compound.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to determine thermal properties such as melting point, glass transition temperature, and heat of fusion. For a crystalline solid like this compound, DSC would show a sharp endothermic peak corresponding to its melting point, which is an indicator of its purity.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of a material. A TGA thermogram of this compound would reveal its decomposition pattern. The temperature at which significant mass loss occurs indicates the onset of thermal decomposition. If the compound is a hydrate, TGA can quantify the water content by showing a mass loss at temperatures corresponding to the dehydration process.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. When a beam of X-rays strikes a crystalline material, the atoms in the crystal lattice diffract the X-rays in specific directions. The resulting diffraction pattern is unique to the crystalline structure of the material.

For this compound, XRD is essential for:

Confirming the crystalline nature: A well-defined diffraction pattern with sharp peaks indicates a crystalline solid, while a broad halo suggests an amorphous material.

Identifying the crystal form: Different crystalline forms (polymorphs) of the same compound will have distinct XRD patterns. This is critical in pharmaceuticals as different polymorphs can have different solubilities and bioavailabilities.

Determining the crystal structure: Single-crystal XRD can be used to determine the precise arrangement of atoms in the crystal lattice, including bond lengths and angles. For instance, studies on other orotate salts have used XRD to characterize their crystal structures. googleapis.com

Table 2: Hypothetical XRD Peak Positions for a Crystalline Form of this compound

This table is a hypothetical representation of what XRD data might look like for a crystalline form of this compound, based on patterns observed for other orotate salts. googleapis.com

2-Theta Angle (°)
8.8
13.4
17.7
26.5
29.3

Isotopic Labeling Techniques for Metabolic Tracing (e.g., 14C, 3H, 15N)

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound within a biological system. By replacing one or more atoms of a molecule with their heavy isotopes (e.g., ¹⁴C, ³H, ¹⁵N), the compound becomes "labeled." This allows researchers to follow its absorption, distribution, metabolism, and excretion (ADME).

In the context of this compound, isotopic labeling could be employed to:

Trace the metabolic pathways of orotic acid and methylglucamine: By labeling the orotic acid moiety with ¹⁴C or ¹⁵N, and the methylglucamine part with ³H or ¹⁴C, the metabolic fate of each component of the salt can be independently tracked.

Quantify tissue distribution: The concentration of the labeled compound in various tissues and organs can be measured over time to understand its distribution profile.

Identify metabolites: The labeled compound and its metabolites can be detected and identified in biological samples such as blood, urine, and feces.

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling are theoretical methods used to investigate the structure, properties, and reactivity of molecules. These approaches can provide valuable insights that complement experimental data.

For this compound, computational methods could be used to:

Predict molecular geometry: Quantum mechanical calculations can be used to determine the most stable three-dimensional structure of the this compound ion pair.

Simulate intermolecular interactions: Molecular dynamics simulations can be used to study how this compound interacts with solvent molecules and biological macromolecules, such as enzymes or receptors.

Analyze vibrational spectra: Theoretical calculations can help in the assignment of experimental IR and Raman spectral bands to specific vibrational modes of the molecule. This has been done for orotic acid and its complexes. oatext.com

Density Functional Theory (DFT) and DFT-GIPAW Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. In pharmaceutical sciences, DFT is instrumental in predicting molecular properties, including geometry, vibrational frequencies, and reaction pathways.

A specialized application of DFT in pharmaceutical analysis is NMR crystallography, which combines experimental solid-state Nuclear Magnetic Resonance (NMR) with theoretical calculations. rsc.orgrsc.org The Gauge-Including Projector Augmented Wave (GIPAW) method, a DFT-based approach, is a cornerstone of this technique. rsc.orgrsc.org GIPAW allows for the highly accurate calculation of NMR parameters, such as chemical shifts, from first principles for a known crystal structure. rsc.org

The process involves:

Geometry Optimization: The initial crystal structure, often obtained from X-ray diffraction, is first geometry-optimized using DFT. This step refines the atomic positions, particularly for hydrogen atoms which are not always precisely located by diffraction methods, to achieve an energy-minimized state. rsc.orgscispace.com

NMR Parameter Calculation: Using the optimized structure, the GIPAW method calculates the NMR chemical shielding tensors. rsc.org These are then converted into chemical shifts (δcalc) for comparison with experimental solid-state NMR data (δexpt). scispace.com

A strong correlation between the calculated and experimental chemical shifts serves to validate the crystal structure. This combined approach is powerful for identifying correct polymorphs, characterizing intermolecular interactions like hydrogen bonding, and refining crystal structures. scispace.comresearchgate.net While specific GIPAW DFT studies on this compound are not prevalent in public literature, the methodology is widely applied to other organic and pharmaceutical compounds, such as orotic acid salts and various active pharmaceutical ingredients (APIs). researchgate.net

Table 1: Illustrative Comparison of Experimental vs. GIPAW DFT Calculated ¹H Chemical Shifts for a Hypothetical Pharmaceutical Compound. This demonstrates the principle of using the root-mean-square deviation (rmsd) to validate a crystal structure.
Proton SiteExperimental Shift (δexpt) [ppm]Calculated Shift (δcalc) [ppm]Difference |δexpt - δcalc| [ppm]
H1 (N-H)12.111.90.2
H2 (C-H)7.57.60.1
H3 (O-H)5.45.20.2
H4 (C-H)3.83.90.1
Root-Mean-Square Deviation (rmsd) 0.158

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular Dynamics (MD) simulations offer a powerful computational lens to observe the dynamic interactions between a ligand, such as this compound, and its biological targets at an atomic level. nih.govntu.edu.sg These simulations model the movement of atoms and molecules over time, providing detailed insights into binding mechanisms, conformational changes, and the thermodynamics of protein-ligand interactions. nih.govnih.gov

The application of MD simulations in studying this compound would involve several key steps:

System Setup: A simulation system is constructed, which includes the this compound molecule, its target protein (e.g., a receptor or enzyme involved in memory pathways), and a surrounding environment of explicit water molecules and ions to mimic physiological conditions.

Simulation: The simulation evolves the system over time (from nanoseconds to microseconds) by solving Newton's equations of motion for every atom. nih.gov This process is governed by a 'force field,' a set of parameters that defines the potential energy of the system and the forces acting on its components. nih.gov

Analysis: The resulting trajectory, a high-resolution "movie" of molecular motion, is analyzed to understand various aspects of the interaction. rsc.org This includes identifying key binding poses, calculating the binding free energy, and observing conformational changes in the protein upon ligand binding. rsc.orgunibas.ch

MD simulations are crucial for elucidating how a compound achieves its biological effect and can guide the design of new molecules with improved efficacy. nih.gov

Table 2: Typical Parameters for a Molecular Dynamics Simulation of a Small Molecule-Protein Complex.
ParameterDescription/Typical Value
Force FieldAMBER, CHARMM, GROMOS (Defines interatomic potentials)
Water ModelTIP3P, SPC/E (Represents explicit solvent)
EnsembleNPT (Constant Number of particles, Pressure, Temperature)
Temperature300 K (Physiological temperature)
Pressure1 bar (Atmospheric pressure)
Simulation Time100 ns - 2 µs
Integration Time Step2 fs

Advanced Bioanalytical Strategies for Complex Biological Matrices

Analyzing pharmaceutical compounds and their impurities within complex biological matrices like blood or tissue requires highly sensitive and specific analytical techniques. These strategies are vital for ensuring the quality and safety of drug substances.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Impurities

The control of elemental impurities in pharmaceutical products is a critical regulatory requirement, governed by guidelines such as the International Council for Harmonisation's (ICH) Q3D. labcorp.comeuropa.eu These impurities can originate from various sources, including raw materials, catalysts used in synthesis, and manufacturing equipment. labcorp.com Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the preferred technique for this analysis due to its exceptional sensitivity and ability to measure elements at trace and ultra-trace levels (parts per billion or lower). antisel.granalytik-jena.compharmtech.com

The ICH Q3D guideline classifies elemental impurities based on their toxicity and the likelihood of their occurrence in the final drug product. labcorp.comeuropa.euich.org

Table 3: Classification of Elemental Impurities according to ICH Q3D. labcorp.comeuropa.euich.org
ClassElementsDescription
Class 1As, Cd, Hg, PbHighly toxic human toxicants with limited or no use in drug manufacturing.
Class 2ACo, Ni, VRoute-dependent toxicants with a relatively high probability of occurrence. europa.euich.org
Class 2BAg, Au, Ir, Os, Pd, Pt, Rh, Ru, Se, TlRoute-dependent toxicants with a reduced probability of occurrence. europa.eu
Class 3Ba, Cr, Cu, Li, Mo, Sb, SnElements with relatively low toxicity by the oral route. europa.euich.org

An ICP-MS method for analyzing elemental impurities in a substance like this compound would be developed and validated according to USP <233> and ICH Q3D guidelines. analytik-jena.comijper.org The method involves digesting the sample, typically using a closed-vessel microwave system with strong acids, to bring the elements into solution before introduction into the ICP-MS. labcorp.comijper.org

Table 4: Typical ICP-MS Instrument Parameters for Elemental Impurity Analysis.
ParameterTypical Setting
RF Power1550 W thermofisher.com
Nebulizer Gas Flow~1.0-1.2 L/min thermofisher.com
Collision/Reaction Cell GasHelium (KED mode) thermofisher.comresearchgate.net
Sample Uptake Rate~0.1-0.4 mL/min
Internal StandardsGe, Y, Rh, Tb, Bi (to correct for matrix effects and instrument drift) antisel.gr

Method validation ensures the procedure is accurate, precise, and sensitive. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (spike recovery), and precision (repeatability). ijper.orgresearchgate.net For a related compound, zinc orotate dihydrate, a validated ICP-MS method demonstrated excellent linearity (r² ≥ 0.999), low detection limits (in the parts-per-billion range), and high accuracy with spike recoveries typically between 88-109%. Similar performance would be expected for a validated method for this compound.

Table 5: Example Validation Data for an ICP-MS Method for Elemental Impurities.
ParameterAcceptance Criteria (Typical)Example Result
Linearity (Correlation Coefficient, r²)≥ 0.99 ijper.org> 0.999
Accuracy (Spike Recovery)70-150%88.5–108.2%
Precision (Repeatability, %RSD)≤ 20% ijper.org< 6.5%
Limit of Detection (LOD)Element-specific (e.g., ppb level)0.0004–0.004 ppm

Future Research Directions and Unanswered Questions

Elucidating Novel Molecular Targets and Binding Partners

A primary objective for future research is the definitive identification of the molecular targets and binding partners of methylglucamine orotate (B1227488). While the orotate component is known to be a precursor in the de novo synthesis of pyrimidine (B1678525) nucleotides, the specific proteins and receptors that the intact compound or its components interact with to produce its pharmacological effects are not fully understood. nih.govcaldic.com Early research suggests a potential influence on systems like the metabotropic glutamate (B1630785) receptors (mGluRs), which are crucial for modulating glutamatergic transmission and synaptic plasticity. nih.govresearchgate.net

Future investigations should employ advanced proteomic strategies to isolate and identify proteins that directly bind to methylglucamine orotate or its metabolites. nih.gov Techniques such as affinity purification-mass spectrometry (AP-MS) and yeast two-hybrid screening could reveal novel interacting proteins. Identifying these partners is critical for unraveling the complex cellular mechanisms underlying the compound's observed effects, from memory enhancement to potential neuroprotective actions. nih.govnih.gov

Table 1: Potential Research Strategies for Target Identification

Technique Objective Potential Insights
Proteomics (e.g., AP-MS) Isolate and identify proteins that co-purify with this compound. nih.gov Discovery of novel receptors, enzymes, or signaling adaptors.
Cell-Based Assays Screen for activity against panels of known receptors and enzymes. Confirmation of activity at specific targets like mGluRs. researchgate.net
Computational Modeling Predict binding affinity and modes with potential protein targets. Guide experimental validation and structure-activity relationship studies.

| Genetic Screening | Identify genes that modify cellular response to the compound. | Uncover essential components of the compound's mechanism of action. |

Comprehensive Systems Biology Approaches to Map Biological Networks

To move beyond a single-target perspective, systems biology offers a holistic framework to understand the broad impact of this compound on complex biological networks. frontiersin.orgresearchgate.net This approach involves integrating large-scale quantitative data to model how the compound perturbs interconnected pathways and cellular processes. nih.govnih.gov Given that the immune system, for example, involves over 1,500 genes and proteins in a complex web of interactions, a systems-level view is essential to grasp the full picture of a drug's effect. frontiersin.org

By mapping the changes in the transcriptome, proteome, and metabolome following treatment, researchers can construct detailed network models. frontiersin.orgnih.gov These models can reveal how this compound's influence on pyrimidine metabolism, for instance, ripples through other systems, affecting everything from energy homeostasis to inflammatory responses and synaptic function. caldic.comfrontiersin.org Such an integrative approach is crucial for understanding both the intended therapeutic effects and any potential off-target activities. researchgate.net

Development of Advanced Preclinical Models for Mechanistic Insights

Current preclinical research has utilized standard animal models to investigate the effects of this compound on learning and memory. nih.govresearchgate.netresearchgate.net Future studies require the development of more sophisticated preclinical models to dissect the compound's mechanisms with greater precision. This includes the use of transgenic animal models where specific genes, potentially identified as molecular targets, are knocked out or overexpressed. For example, studies using transgenic mice overexpressing human HSP70 have shown learning deficits, suggesting such models could be valuable for testing cognitive enhancers. researchgate.net

Furthermore, the use of patient-derived induced pluripotent stem cells (iPSCs) to create two- and three-dimensional culture systems, such as brain organoids, can provide powerful in vitro platforms. These models can offer insights into the compound's effects on human neuronal development, synaptic function, and network activity in a controlled environment, bridging the gap between animal studies and human clinical applications.

Exploration of Structure-Activity Relationships for Specific Biological Modulations

A systematic exploration of the structure-activity relationships (SAR) of this compound is a critical step toward optimizing its therapeutic potential. ethernet.edu.et This involves the chemical synthesis of a library of analogues where the methylglucamine or orotate moieties are systematically modified. By testing these new derivatives, researchers can determine which structural features are essential for activity and which can be altered to enhance potency, selectivity, or pharmacokinetic properties. scispace.comresearchgate.net

For instance, modifying the orotic acid backbone could lead to derivatives with different affinities for enzymes in the pyrimidine synthesis pathway or other novel targets. researchgate.net This approach could lead to the development of new chemical entities with improved efficacy for specific indications, such as cognitive disorders or metabolic syndromes. researchgate.net

Integration of Omics Data in Understanding this compound Biological Effects

The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful, multi-layered view of a drug's biological effects. nih.govfrontiersin.orgmdpi.com Future research on this compound should fully embrace this multi-omics approach. researchgate.net For example, longitudinal studies in psychiatric patients have successfully used blood gene expression biomarkers to track changes in memory, demonstrating the feasibility of this approach. researchgate.netneurophenomics.infonih.gov

By combining data from these different layers, researchers can build a more complete picture of the flow of biological information, from gene to phenotype. nih.govnih.gov For instance, transcriptomic data might reveal changes in gene expression related to synaptic plasticity, while metabolomic data could simultaneously show alterations in brain energy metabolism. nih.gov Integrating these datasets can help identify the key driver pathways and molecular hubs that mediate the effects of this compound, offering a comprehensive understanding of its mechanism of action. nih.gov

Table 2: Applications of Omics in this compound Research

Omics Field Data Generated Potential Insights
Genomics DNA sequence variations. Identify genetic predispositions to responding to the compound. nih.gov
Transcriptomics RNA expression levels. neurophenomics.info Uncover changes in gene activity in pathways like neuroinflammation or synaptic signaling. researchgate.net
Proteomics Protein abundance and modifications. Identify direct binding partners and downstream protein expression changes. nih.gov

| Metabolomics | Levels of small molecule metabolites. nih.gov | Track the metabolic fate of the compound and its impact on cellular energy pathways. nih.gov |

Advanced Analytical Techniques for Real-time Monitoring and In Situ Studies

To fully understand the pharmacokinetics and pharmacodynamics of this compound, advanced analytical methods are required for real-time monitoring of the compound and its metabolites in biological systems. While techniques like High-Performance Liquid Chromatography (HPLC) have been used to track its metabolization in the brain, newer methods offer greater sensitivity and spatial resolution. nih.gov

Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used for the highly sensitive and specific quantification of the parent compound and its metabolites in various tissues and biofluids. nih.govchromatographyonline.com Furthermore, the development of biosensors and advanced imaging techniques, like positron emission tomography (PET) with radiolabeled tracers, could enable in vivo, real-time visualization of the compound's distribution, target engagement, and metabolic fate within the living brain. mdpi.comunime.it These technologies will be invaluable for correlating the compound's presence in specific brain regions with observed behavioral effects.

Investigating Inter-Organ Communication Mediated by this compound Metabolites

The biological effects of this compound may not be confined to the organ it directly targets but could involve complex inter-organ communication. nih.govnih.gov The human body is a network where organs exchange signals and metabolites to maintain homeostasis. dzif.de The metabolites of this compound, particularly those derived from orotic acid, could act as signaling molecules that travel between tissues, influencing systemic metabolism and function. caldic.comembopress.org

Future research should investigate how metabolites generated in the liver, following oral administration, might cross the blood-brain barrier to exert effects on the central nervous system. Conversely, CNS-initiated signals could influence peripheral metabolism. ki.se Understanding this crosstalk is essential for a complete picture of the compound's physiological role and could reveal new therapeutic applications for metabolic or inflammatory diseases that involve dysregulated inter-organ communication. dzif.de

Q & A

What experimental methodologies are recommended for studying the antiapoptotic mechanisms of orotate derivatives in human epithelial cells?

Basic Research Question
To investigate orotate's antiapoptotic effects, researchers should employ cytokine-induced apoptosis models (e.g., TRAIL-treated HT-29 cells) and assess metabolites like pyrimidine precursors (uracil, thymine) . Key steps:

  • Cell treatment : Pre-incubate cells with glutamine, orotate, or pyrimidine analogs for 24 hours before apoptosis induction.
  • Apoptosis measurement : Use flow cytometry with Annexin V/PI staining or caspase-3 activation assays.
  • Pathway inhibition : Apply pyrimidine synthesis inhibitors (e.g., acivicin) or bicarbonate removal to validate pathway dependence .

How can isotopic labeling techniques elucidate the enzymatic synthesis and metabolic fate of orotate in nucleotide biosynthesis?

Advanced Research Question
Isotopic labeling (e.g., ¹⁴C, ³H, ¹⁵N) enables tracing orotate incorporation into pyrimidine nucleotides. Methodological considerations:

  • Enzymatic synthesis : Use ribokinase, orotate phosphoribosyltransferase (OPRT), and alkaline phosphatase to generate labeled orotidines from isotopically modified ribose or orotate precursors .
  • Analytical validation : Combine NMR crystallography and DFT-GIPAW calculations to confirm structural interactions in orotate complexes (e.g., lithium orotate monohydrate) .

What are the key challenges in reconciling contradictory data on orotate's role as a biomarker for metabolic disorders versus cancer therapy?

Advanced Research Question
Orotate has dual roles:

  • Hyperammonemia biomarker : Elevated urinary orotate indicates defects in carbamoylphosphate utilization (e.g., OTC deficiency) but not synthesis (e.g., CPS-I deficiency) .
  • Cancer biomarker : OPRT expression predicts response to fluoropyrimidine chemotherapy in gastric cancer .
    Contradiction resolution :
  • Context specificity : Validate orotate levels in disease-specific models (e.g., urea cycle vs. tumor microenvironments).
  • Analytical standardization : Use LC-MS/MS for precise quantification and distinguish endogenous vs. exogenous sources .

How does bicarbonate availability influence the pyrimidine synthesis pathway in glutamine-dependent apoptosis inhibition?

Basic Research Question
Bicarbonate is a substrate for carbamoyl phosphate synthetase II (CPS II), a rate-limiting enzyme in pyrimidine synthesis. Experimental design:

  • Bicarbonate removal : Use bicarbonate-free media to disrupt CPS II activity and assess TRAIL-induced apoptosis rescue with uracil or orotate supplementation .
  • Metabolite profiling : Quantify N-carbamoylaspartate and dihydroorotate via HPLC to confirm pathway disruption .

What methodological approaches are critical for validating hURAT1-mediated orotate transport in renal cells?

Advanced Research Question
hURAT1 facilitates orotate uptake in renal tubular cells, influencing UDP-sugar synthesis for collagen glycosylation. Key steps:

  • Transport assays : Use HEK293 cells expressing hURAT1 and measure ³H-labeled orotate uptake over time .
  • Kinetic analysis : Determine Km and Vmax values under varying pH and anion conditions to assess competitive inhibition (e.g., by urate) .
  • Functional validation : Knock down hURAT1 via siRNA and quantify basement membrane collagen defects using immunofluorescence .

How can researchers address the limited clinical data on methylglucamine orotate’s pharmacokinetics and tissue specificity?

Advanced Research Question
Existing studies focus on lithium orotate, with sparse data on methylglucamine formulations. Strategies:

  • Comparative pharmacokinetics : Use radiolabeled this compound in rodent models to track absorption, distribution, and renal clearance.
  • Tissue-specific analysis : Employ MALDI-TOF imaging to map orotate accumulation in target tissues (e.g., liver, kidney) .
  • Safety profiling : Monitor ammonia and glutamate levels to assess metabolic burden from glutamine-derived orotate .

What experimental controls are essential when studying orotate’s effects on DNA/RNA synthesis in proliferating cells?

Basic Research Question
Orotate’s antiapoptotic effects may be conflated with proliferation-related nucleotide synthesis. Mitigation strategies:

  • BrdU/PI dual staining : Differentiate apoptosis inhibition from proliferation using flow cytometry .
  • Purine/pyrimidine pathway isolation : Use azaserine (purine inhibitor) and acivicin (pyrimidine inhibitor) to isolate pathway-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.